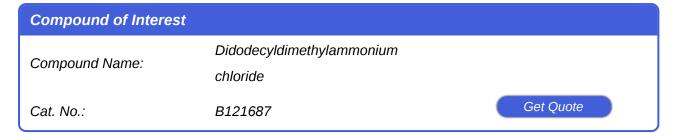


# Physicochemical properties of Didodecyldimethylammonium chloride in aqueous solution

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An In-depth Technical Guide to the Physicochemical Properties of **Didodecyldimethylammonium Chloride** (DDAC) in Aqueous Solution

# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of **Didodecyldimethylammonium chloride** (DDAC) in aqueous solutions. DDAC is a quaternary ammonium compound widely utilized as a biocide, disinfectant, and cationic surfactant.[1][2] Its efficacy and application are intrinsically linked to its behavior in water, particularly its tendency to self-assemble into micelles above a certain concentration. Understanding these properties is critical for formulation development, efficacy testing, and environmental fate assessment.

## **Core Physicochemical Properties**

DDAC, or N-Decyl-N,N-dimethyldecan-1-aminium chloride, is a double-chain cationic surfactant.[2] Its structure, featuring two long hydrophobic alkyl chains and a positively charged hydrophilic headgroup, dictates its behavior at interfaces and in bulk solution. In aqueous environments, DDAC molecules reduce the surface tension of water and, above a specific concentration known as the Critical Micelle Concentration (CMC), they aggregate to form



micelles. This aggregation is a key characteristic influencing the compound's solubilization, detergency, and antimicrobial activity.

#### **Critical Micelle Concentration (CMC)**

The CMC is the concentration at which surfactant monomers in a solution begin to form micelles in a state of dynamic equilibrium.[3] It is a crucial parameter as many physicochemical properties of the surfactant solution exhibit a sharp change at the CMC. For DDAC and its mixtures, the CMC is influenced by factors such as temperature and the presence of other substances like polymers or co-surfactants.

System	Method	Temperatur e (°C)	CMC (mg/L)	CMC (mM)	Reference
DDAC/APG Mixture (40% DDAC)	Surface Tension	Not Specified	~180	Not Specified	[4]
Dodecyltrimet hylammoniu m chloride (DTAC)	Conductivity	25	Not Specified	~16	[3]
Dodecyltrimet hylammoniu m chloride (DTAC)	Various	25	Not Specified	~20	[5]
Didodecyldim ethylammoni um bromide (DDAB)	Various	Not Specified	Not Specified	0.8 - 6	[6]

Note: Data for pure DDAC is sparse in the provided results; values for structurally similar cationic surfactants are included for comparison.

#### **Surface Tension**



As a surfactant, DDAC is highly effective at reducing the surface tension of water. As the concentration of DDAC increases, the surface tension decreases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant because additional surfactant molecules form micelles rather than populating the air-water interface.[3][7]

System	Property	Temperature (°C)	Value (mN/m)	Reference
DDAC/APG Mixture (40% DDAC)	Surface Tension at CMC (yCMC)	Not Specified	~26.0	[4]
Sulfonated Silicone Surfactants	Surface Tension at CMC (yCMC)	Not Specified	~20	[5]

Increasing temperature can lead to a further reduction in surface tension, as the solubility of the surfactant may decrease, causing more molecules to accumulate at the surface.[7]

#### **Aggregation Behavior and Thermodynamics**

The self-assembly of DDAC into aggregates like micelles or vesicles is a spontaneous process driven by the hydrophobic effect. The thermodynamics of micellization for similar cationic surfactants, such as dodecyltrimethylammonium chloride (DTAC), reveal that the process is typically entropy-driven.[8] The standard free energy of micellization ( $\Delta G^{\circ}$ mic) is always negative, indicating spontaneity.[8]

For DTAC, the enthalpy of micellization ( $\Delta H^{\circ}$ mic) decreases significantly with increasing temperature, often transitioning from endothermic to exothermic.[8] The degree of micelle ionization ( $\beta$ ), which represents the fraction of counterions not bound to the micelle, tends to increase with temperature.[9] In mixed systems with surfactants like didodecyldimethylammonium bromide (DDAB), a coexistence of spherical micelles and a polydisperse mixture of vesicles can be observed.[10]

### **Experimental Protocols**



The characterization of DDAC's physicochemical properties relies on several established analytical techniques.

#### **Surface Tensiometry for CMC and Surface Activity**

Principle: This method measures the surface tension of a liquid. For surfactant solutions, surface tension is measured as a function of concentration. The CMC is identified as the point on a plot of surface tension versus the logarithm of concentration where a sharp break occurs. Below the CMC, surface tension decreases linearly with the log of concentration; above the CMC, it remains relatively constant.[3]

#### Methodology:

- Stock Solution Preparation: A concentrated stock solution of DDAC in deionized water is prepared by weight.
- Serial Dilutions: A series of solutions with decreasing concentrations are prepared from the stock solution.
- Measurement: The surface tension of each dilution is measured using a tensiometer, commonly employing the du Noüy ring or Wilhelmy plate method. The system must be allowed to reach equilibrium at a constant temperature before each measurement.
- Data Analysis: Surface tension is plotted against the logarithm of the DDAC concentration.
   The intersection of the two linear regions of the plot gives the CMC, and the surface tension value at this point is the yCMC.

## **Conductometry for CMC Determination**

Principle: This technique measures the electrical conductivity of the solution. In an ionic surfactant solution, conductivity increases with concentration. Below the CMC, both the surfactant monomers and their counterions contribute to conductivity. Above the CMC, newly added surfactant forms micelles. Micelles are larger and less mobile than individual ions, and they bind a fraction of the counterions, leading to a slower rate of increase in conductivity with concentration. The CMC is identified by the break in the conductivity versus concentration plot.[9][11]



#### Methodology:

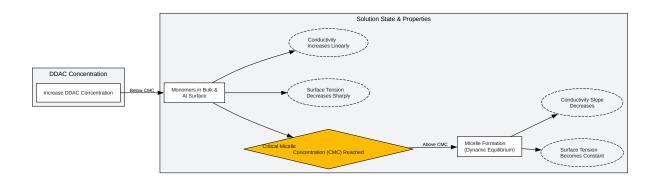
- Solution Preparation: A series of DDAC solutions of known concentrations are prepared in deionized water.
- Measurement: The specific conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.
- Data Analysis: Conductivity is plotted against DDAC concentration. The plot will show two
  linear regions with different slopes. The concentration at the intersection of these two lines
  is determined to be the CMC. The ratio of the slopes of the lines above and below the
  CMC can be used to estimate the degree of micelle ionization (β).[9]

# Isothermal Titration Calorimetry (ITC) for Thermodynamics

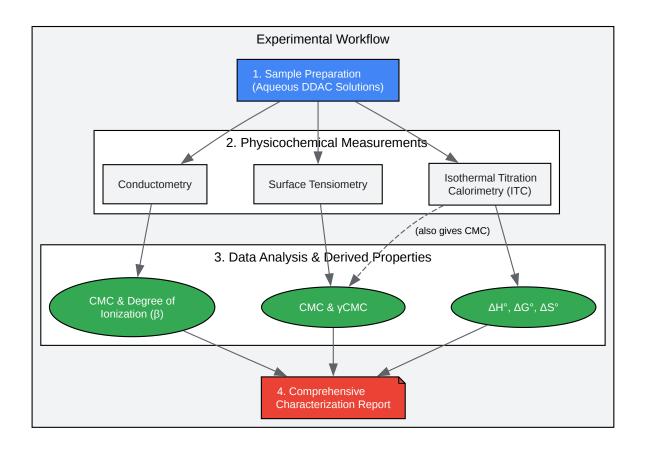
- Principle: ITC directly measures the heat released or absorbed during a binding event, in this
  case, micelle formation. By titrating a concentrated surfactant solution into a solvent, the
  enthalpy of micellization (ΔH°mic) can be determined directly.
- Methodology:
  - Sample Preparation: The sample cell is filled with deionized water or a buffer, and a syringe is filled with a concentrated solution of DDAC (well above its CMC).
  - Titration: Small, known aliquots of the DDAC solution are injected into the cell at a constant temperature. The heat change associated with each injection is measured.
  - Data Analysis: The resulting thermogram shows heat changes upon each injection. The
    integrated heat data is plotted against the total surfactant concentration. The shape of this
    curve allows for the determination of the CMC and the enthalpy of micellization (ΔH°mic).
    From these values, the Gibbs free energy (ΔG°mic) and entropy (ΔS°mic) of micellization
    can be calculated.[8]

# Visualizations: Workflows and Relationships Logical Relationship of DDAC Properties









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